Cas no 118237-88-0 (2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-)
118237-88-0 structure
Product Name:2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-
Numero CAS:118237-88-0
MF:C11H14N6O
MW:246.26846075058
CID:178336
PubChem ID:130245
Update Time:2025-04-19
2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-
- 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, cis- (9CI)
- 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, cis-(?à)-
- NSC 614850
- 2-CYCLOPENTENE-1-METHANOL, 4-(2,6-DIAMINO-9H-PURIN-9-YL)-, (1S,4R)-
- 2-Cyclopentene-1-methanol, 4-(2,6-diamino-9H-purin-9-yl)-, (1S-cis)-
- 6-Aminocarbovir
- [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
- DTXSID90922641
- (-)-(1S,4R)-4-[2,6-Diamino-9H-purin-9yl]-2-cyclopentene-1-methanol
- F795V26W54
- 118237-88-0
- UNII-F795V26W54
- [(1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
- (+/-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside
- (+/-)-Carbocy-2,6-diNH2-P-D4-Nucleo
- ((1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
- Rel-((1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
- Descyclopropyl Abacavir
- 124752-25-6
- SCHEMBL6553486
- (-)6AC
- ((1S,4R)-4-(2,6-DIAMINO-9H-PURIN-9-YL)CYCLOPENT-2-ENYL)METHANOL
- 6-Amino-carbovir
- NSC614850
- [(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-enyl]methanol
- [(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol
- AminoCBV
- Q27277758
- (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside
- ABACAVIR SULFATE IMPURITY C [EP IMPURITY]
- ABACAVIR SULFATE IMPURITY C [WHO-IP]
- (+-)-Carbocy-2,6-diNH2-P-D4-Nucleo
-
- Inchi: 1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1
- Chiave InChI: ZKJUXHDSLJYKED-RQJHMYQMSA-N
- Sorrisi: OC[C@@H]1C=C[C@@H](C1)N1C=NC2C(N)=NC(N)=NC1=2
Proprietà calcolate
- Massa esatta: 305.07401
- Massa monoisotopica: 246.12290909g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 338
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0
- Superficie polare topologica: 116Ų
Proprietà sperimentali
- PSA: 12.03
2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel- Letteratura correlata
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
118237-88-0 (2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti